Dimethylaminoparthenolide is synthesized from parthenolide through chemical modifications that enhance its biological activity. The compound belongs to the broader category of natural products, specifically sesquiterpene lactones, which are characterized by their unique structural features and pharmacological effects. This classification is significant as it informs researchers about the potential mechanisms of action and therapeutic applications of the compound.
The synthesis of dimethylaminoparthenolide involves several steps starting from parthenolide. The general synthetic route includes:
The detailed synthesis process can be outlined as follows:
Dimethylaminoparthenolide has a complex molecular structure characterized by its sesquiterpene lactone framework. The molecular formula is and it has a molecular weight of approximately 217.29 g/mol.
The structural representation includes:
Nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of dimethylaminoparthenolide .
Dimethylaminoparthenolide exhibits various chemical reactivity patterns typical of sesquiterpene lactones:
These reactions are crucial for understanding how dimethylaminoparthenolide can be further modified or utilized in synthetic pathways for developing new therapeutic agents .
Dimethylaminoparthenolide exerts its biological effects primarily through modulation of cellular signaling pathways:
These mechanisms highlight its potential as an anticancer agent.
Dimethylaminoparthenolide is characterized by several physical properties:
Chemical properties include:
These properties are essential for determining storage conditions and handling procedures in laboratory settings .
Dimethylaminoparthenolide has several promising applications in scientific research:
Research continues to explore its full potential across various therapeutic areas, underscoring its significance in medicinal chemistry .
Dimethylaminoparthenolide (Dimethylaminoparthenolide), a water-soluble derivative of the sesquiterpene lactone parthenolide, exhibits multifaceted molecular interactions that underpin its therapeutic potential in oncology and inflammatory diseases. This section delineates its primary mechanisms, supported by experimental evidence across diverse cellular models.
Dimethylaminoparthenolide functions as a potent and selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. This transcription factor regulates genes critical for inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of numerous cancers and autoimmune disorders.
Direct IκB Kinase (IKK) Targeting: Dimethylaminoparthenolide, like its parent compound parthenolide, directly binds to the inhibitory subunit of IKKβ (IκB kinase beta). This binding occurs specifically at cysteine residue 179 (Cys179) within the activation loop of IKKβ, irreversibly inhibiting its kinase activity [7]. Inhibition of IKKβ prevents phosphorylation and subsequent proteasomal degradation of inhibitor of kappa B alpha (IκBα), thereby sequestering NF-κB subunits (primarily p50/p65 heterodimers) in the cytoplasm and blocking their nuclear translocation [1] [7].
Inhibition of DNA Binding: Beyond upstream kinase inhibition, Dimethylaminoparthenolide directly alkylates the p65 subunit of NF-κB at cysteine residues 38 and 120. This modification impedes the DNA-binding capacity of nuclear NF-κB, further disrupting the transcriptional activation of its target genes, including those encoding pro-survival proteins (e.g., B-cell lymphoma extra-large (BCL-XL), cellular inhibitor of apoptosis 1 (c-IAP1)), pro-inflammatory cytokines (e.g., interleukin-1 beta (IL-1β), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α)), and metastasis-promoting enzymes (e.g., matrix metalloproteinase-9 (MMP-9)) [1] [4] [5].
Functional Consequences: Dimethylaminoparthenolide-mediated NF-κB suppression has been documented in multiple cancer cell lines (e.g., Panc-1 pancreatic adenocarcinoma, MDA-MB-231 triple-negative breast cancer, PC-3 and DU145 prostate cancer) and inflammatory cells (e.g., Familial Mediterranean Fever (FMF)-derived peripheral blood mononuclear cells). This suppression sensitizes cancer cells to apoptosis induced by cytotoxic agents and radiation, and significantly reduces the secretion of key inflammatory cytokines [1] [2] [3].
Table 1: Molecular Targets and Effects of Dimethylaminoparthenolide on NF-κB Signaling
Target Molecule | Interaction/Effect | Functional Consequence | Experimental Model |
---|---|---|---|
IKKβ | Covalent binding at Cys179; Inhibition of kinase activity | Blocked IκBα phosphorylation and degradation | Biochemical & Cellular Assays [7] |
p65 (RelA) | Alkylation at Cys38 and Cys120; Inhibition of DNA binding | Reduced transcription of NF-κB target genes (e.g., BCL-XL, c-IAP1, IL-1β, IL-6, MMP-9) | Cancer Cell Lines [1] [5] |
Nuclear Translocation | Cytoplasmic retention of p50/p65 complexes | Abrogated NF-κB-dependent transcriptional activity | Pancreatic Cancer (Panc-1) [1], Breast Cancer (MDA-MB-231) [4] |
Inflammatory Cytokines | Downregulation of IL-1β, IL-18, IL-6, TNF-α gene expression and secretion | Attenuation of inflammatory responses | FMF Patient PBMCs [2] |
Dimethylaminoparthenolide potently disrupts cellular redox homeostasis, primarily through depletion of glutathione (GSH) and induction of reactive oxygen species (ROS), creating a pro-oxidant environment lethal to malignant cells.
Glutathione Depletion: The α,β-unsaturated carbonyl structure, particularly the α-methylene-γ-lactone moiety, of Dimethylaminoparthenolide acts as a strong electrophile. It readily conjugates with nucleophilic thiol groups, including the cysteine residue in reduced glutathione (GSH). This conjugation rapidly depletes intracellular GSH pools, compromising the cell's primary antioxidant defense mechanism and increasing susceptibility to oxidative damage [1] [4] [8].
Reactive Oxygen Species Generation: Dimethylaminoparthenolide induces a significant, time-dependent surge in intracellular ROS, including superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂). This occurs via distinct mechanisms:
Mitochondrial Dysfunction: Prolonged exposure to Dimethylaminoparthenolide (beyond 8 hours) leads to sustained high ROS levels partly due to mitochondrial involvement. The depletion of GSH and direct oxidative effects impair mitochondrial electron transport chain function, resulting in further ROS leakage (e.g., superoxide) from complexes I and III [4].
Downstream Consequences of Oxidative Stress: The Dimethylaminoparthenolide-induced pro-oxidant state activates stress-responsive kinases. Critically, it sustains c-Jun N-terminal kinase (JNK) activation. While NF-κB typically suppresses prolonged JNK activation, Dimethylaminoparthenolide's inhibition of NF-κB removes this brake, allowing JNK signaling to promote apoptosis. Furthermore, high ROS levels directly damage cellular macromolecules (lipids, proteins, DNA), contributing to cell death execution, often via non-apoptotic pathways like necrosis under conditions of severe oxidative stress or energy failure [1] [4] [5].
Table 2: Mechanisms and Consequences of Dimethylaminoparthenolide-Induced Oxidative Stress
Mechanism | Key Event | Downstream Effect | Experimental Evidence |
---|---|---|---|
Glutathione Depletion | Conjugation of Dimethylaminoparthenolide's lactone ring with GSH via Michael addition | Reduced cellular reducing capacity; Increased susceptibility to ROS | Panc-1 Pancreatic Cancer Cells [1]; Leukemia Models [6] |
ROS Production (Early) | Ca²⁺-dependent activation of NADPH Oxidase (NOX); Superoxide (O₂•⁻) generation | Acute oxidative burst (1-3h); Activation of stress kinases (JNK, p38) | MDA-MB-231 Breast Cancer [4]; Blocked by Apocynin (NOX inhibitor) & BAPTA-AM (Ca²⁺ chelator) |
ROS Production (Late) | Mitochondrial dysfunction due to GSH depletion & oxidative damage; Further ROS leakage from ETC | Sustained high ROS levels (>8h); Amplification of oxidative damage | MDA-MB-231 Breast Cancer [4]; Partially blocked by Rotenone/FCCP |
JNK Activation | Sustained phosphorylation/activation due to ROS and removal of NF-κB inhibition | Phosphorylation of c-Jun; Promotion of pro-apoptotic signaling | Pancreatic Cancer (Synergy with ActD) [1]; Breast Cancer [4] |
Dimethylaminoparthenolide promotes programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often converging on caspase activation, although caspase-independent mechanisms also contribute.
Intrinsic Pathway Activation: Dimethylaminoparthenolide-induced oxidative stress (GSH depletion, ROS surge) causes severe damage to mitochondrial membranes and components. This leads to dissipation of the mitochondrial membrane potential (ΔΨm), a hallmark of intrinsic apoptosis initiation. The loss of ΔΨm triggers mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors like cytochrome c and second mitochondria-derived activator of caspases (SMAC) into the cytosol. Cytochrome c forms the apoptosome with apoptotic protease activating factor 1 (APAF-1), leading to the activation of caspase-9. Active caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. SMAC antagonizes inhibitors of apoptosis proteins (IAPs), further facilitating caspase activation. Dimethylaminoparthenolide also modulates the BCL-2 family protein balance, downregulating anti-apoptotic members (e.g., BCL-2, BCL-XL – partly via NF-κB inhibition) and/or upregulating pro-apoptotic members (e.g., BCL-2-associated X protein (BAX), BCL-2 antagonist/killer (BAK)), promoting MOMP [1] [4] [6].
Extrinsic Pathway Modulation: Dimethylaminoparthenolide can sensitize cells to death receptor-mediated apoptosis (e.g., via TNF-related apoptosis-inducing ligand (TRAIL), Fas ligand (FasL)) by suppressing NF-κB-dependent transcription of cellular FLICE-inhibitory protein (c-FLIP), an inhibitor of caspase-8 activation. While Dimethylaminoparthenolide itself may not directly strongly activate death receptors, its ability to lower the apoptotic threshold enhances extrinsic pathway engagement, particularly in combinatorial treatments. Activation of caspase-8 initiates the extrinsic cascade, leading to direct cleavage of caspase-3 and caspase-7, or indirect amplification via cleavage of BH3-interacting domain death agonist (BID) to truncated BID (tBID), which activates the intrinsic pathway [5] [6].
JNK/p53 Contributions: Sustained JNK activation, resulting from Dimethylaminoparthenolide-induced oxidative stress and NF-κB inhibition, phosphorylates transcription factors like c-Jun (part of activator protein 1 (AP-1)), promoting the expression of pro-apoptotic genes (e.g., FAS ligand, BAX). In cells with functional p53, Dimethylaminoparthenolide promotes phosphorylation and stabilization of p53 (e.g., at Ser15 in acute myeloid leukemia cells). Activated p53 transactivates genes encoding pro-apoptotic BCL-2 family members (e.g., BAX, p53 upregulated modulator of apoptosis (PUMA)), death receptors (e.g., Fas), and regulators of redox balance, culminating in apoptosis. This p53 activation may involve Dimethylaminoparthenolide-mediated inhibition of murine double minute 2 (MDM2) (p53's primary negative regulator) or depletion of histone deacetylase 1 (HDAC1) [4] [5] [6].
Caspase-Independent Death: In some cellular contexts or under conditions of severe metabolic stress/ATP depletion, Dimethylaminoparthenolide can induce necrosis-like cell death. This is characterized by loss of membrane integrity (propidium iodide uptake), cellular swelling, and rupture, without classical caspase activation or DNA fragmentation. Receptor-interacting protein kinase 1 (RIPK1) upregulation has been observed in Dimethylaminoparthenolide-treated cells, and the RIPK1 inhibitor necrostatin-1 (Nec-1) can partially attenuate cell death, suggesting a potential contribution of necroptosis pathways in specific scenarios [4].
Dimethylaminoparthenolide induces autophagy, a lysosomal degradation process, which can play complex roles in cell survival or death depending on context and intensity.
Autophagy Induction Markers: Treatment with Dimethylaminoparthenolide in MDA-MB-231 triple-negative breast cancer cells increases the expression of beclin-1 (BECN1), a key autophagy initiation protein. Furthermore, it stimulates the conversion of microtubule-associated protein 1 light chain 3 beta (LC3-I) to its phosphatidylethanolamine-conjugated form (LC3-II), a canonical marker of autophagosome formation. This conversion is observable via immunoblotting as an increased LC3-II/LC3-I ratio and via fluorescence microscopy as an increase in LC3 puncta formation. Additionally, Dimethylaminoparthenolide treatment increases the number of cells staining positive with monodansylcadaverine (MDC), a fluorescent dye labeling autophagic vacuoles [4].
Relationship to Oxidative Stress and Cell Fate: The induction of autophagy by Dimethylaminoparthenolide appears closely linked to its early ROS generation. Autophagy may initially function as a protective mechanism, attempting to remove damaged organelles (e.g., ROS-generating mitochondria) or aggregated proteins. However, under sustained oxidative stress induced by Dimethylaminoparthenolide, excessive or prolonged autophagy can contribute to cell death, either in coordination with apoptosis or as an alternative death mechanism when apoptosis is inhibited. The interplay between Dimethylaminoparthenolide-induced autophagy and apoptosis/necrosis requires further elucidation but is a significant component of its overall cytotoxic effect, particularly in aggressive cancer types like triple-negative breast cancer [4].
Emerging evidence indicates Dimethylaminoparthenolide influences epigenetic regulators, potentially contributing to its anti-cancer and anti-inflammatory effects.
DNA Methyltransferase 1 (DNMT1) Inhibition: Dimethylaminoparthenolide has been shown to act as a DNA hypomethylating agent. It reduces the expression and enzymatic activity of DNMT1, the primary maintenance DNA methyltransferase responsible for copying methylation patterns during cell division. Reduced DNMT1 activity leads to global DNA hypomethylation and, specifically, the reactivation of tumor suppressor genes silenced by promoter hypermethylation in cancer cells. For example, Dimethylaminoparthenolide-mediated DNMT1 inhibition correlates with the upregulation of cyclin-dependent kinase inhibitor 1A (CDKN1A), encoding p21, a critical cell cycle regulator [6].
Histone Modification: Parthenolide derivatives, including Dimethylaminoparthenolide, can influence histone acetylation patterns. Inhibition of histone deacetylase 1 (HDAC1) activity or expression has been reported. HDAC1 depletion, potentially mediated through proteasomal degradation, leads to increased accumulation of acetylated histones (e.g., acetylated histone H3), resulting in a more open chromatin conformation that facilitates the transcription of specific genes, including tumor suppressors like p21 and potentially p53 target genes. This epigenetic reprogramming contributes to cell cycle arrest, differentiation, and apoptosis in cancer cells [5] [6].
Inflammation-Related Epigenetic Effects: Dimethylaminoparthenolide's suppression of NF-κB and NLR family pyrin domain containing 3 (NLRP3) inflammasome activation (observed in FMF patient cells) indirectly impacts the epigenetic landscape. NF-κB recruits histone acetyltransferases (HATs) and chromatin remodelers to inflammatory gene promoters. By inhibiting NF-κB nuclear translocation and DNA binding, Dimethylaminoparthenolide prevents the histone modifications and chromatin remodeling necessary for efficient transcription of pro-inflammatory cytokines like IL-1β, thus exerting an epigenetically mediated anti-inflammatory effect [2] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7